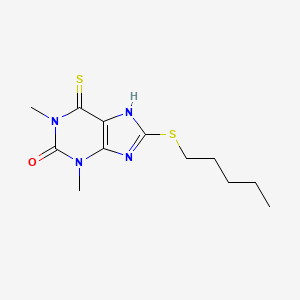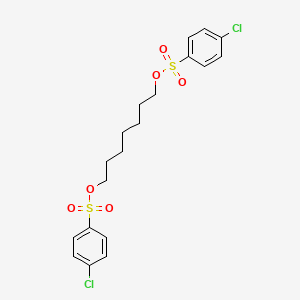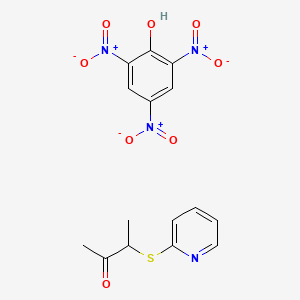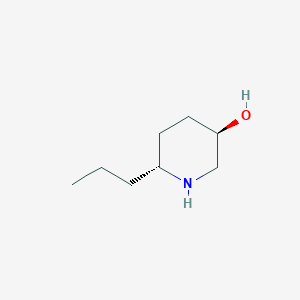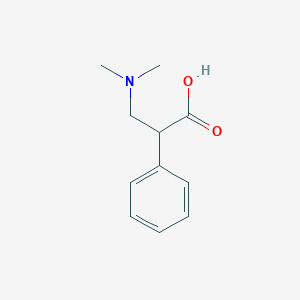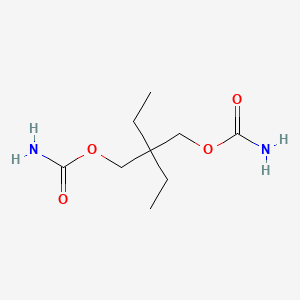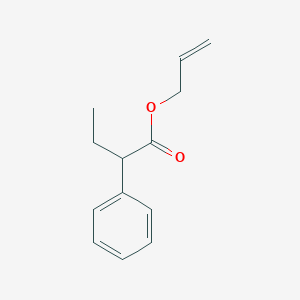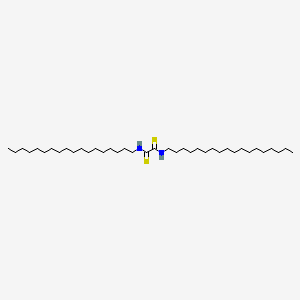![molecular formula C20H24O4 B14736044 {4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid CAS No. 6737-97-9](/img/structure/B14736044.png)
{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a phenoxyacetic acid moiety linked to a hydroxyphenyl hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of the hydroxyphenyl hexane intermediate. This intermediate can be synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent hydroxylation. The final step involves the esterification of the hydroxyphenyl hexane with phenoxyacetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and phenoxy groups play a crucial role in its binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenylacetic acid: Shares the hydroxyphenyl moiety but lacks the hexane chain and phenoxyacetic acid group.
Phenoxyacetic acid: Contains the phenoxyacetic acid moiety but lacks the hydroxyphenyl hexane chain.
Hexylphenol derivatives: Similar in structure but differ in the specific functional groups attached.
Uniqueness
{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid is unique due to its combination of a hydroxyphenyl hexane chain and a phenoxyacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
6737-97-9 |
|---|---|
Formule moléculaire |
C20H24O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-[4-[4-(4-hydroxyphenyl)hexan-3-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H24O4/c1-3-18(14-5-9-16(21)10-6-14)19(4-2)15-7-11-17(12-8-15)24-13-20(22)23/h5-12,18-19,21H,3-4,13H2,1-2H3,(H,22,23) |
Clé InChI |
HBEAVNCNECSJKN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)

![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)
![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)

